molecular formula C9H10BrFO B6305474 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene CAS No. 1871732-84-1

1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene

Cat. No.: B6305474
CAS No.: 1871732-84-1
M. Wt: 233.08 g/mol
InChI Key: UIQKODAMNWNFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-ethoxy-3-fluoro-4-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Electrophilic Aromatic Substitution: The ethoxy, fluoro, and methyl groups can direct electrophiles to specific positions on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, or halogens in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of 2-ethoxy-3-fluoro-4-methylphenol or 2-ethoxy-3-fluoro-4-methylbenzylamine.

    Electrophilic Aromatic Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

    Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the reaction conditions.

Scientific Research Applications

1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene depends on its specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of the ethoxy, fluoro, and methyl groups influences the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved would vary based on the specific context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

  • 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene
  • 1-Bromo-3-ethoxy-2-fluoro-4-methylbenzene
  • 2-Bromo-1-ethoxy-3-fluoro-4-methylbenzene

Uniqueness: 1-Bromo-2-ethoxy-3-fluoro-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-3-12-9-7(10)5-4-6(2)8(9)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQKODAMNWNFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.